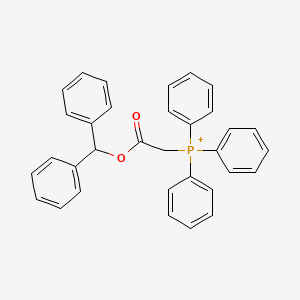

Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name benzhydryl 2-(triphenyl-λ⁵-phosphanyl)acetate reflects the compound’s hierarchical structure. The parent chain is derived from acetic acid, modified at the α-carbon (position 2) by a triphenyl-λ⁵-phosphanyl group (-P(C₆H₅)₃) and esterified with a benzhydryl (diphenylmethyl) group. The λ⁵ notation denotes a pentavalent phosphorus atom, signifying five bonding pairs around the central phosphorus. This contrasts with trivalent phosphorus species (λ³), such as triphenylphosphine, where lone pairs occupy non-bonding orbitals.

Isomeric possibilities arise from the spatial arrangement of substituents around the phosphorus atom. In pentavalent phosphorus compounds, trigonal bipyramidal or square pyramidal geometries are common. However, the steric bulk of three phenyl groups and the acetate-linked CH₂ group likely enforce a distorted trigonal bipyramidal geometry, minimizing steric clashes. No enantiomeric forms are expected due to the absence of chiral centers, though conformational flexibility in the benzhydryl group may lead to rotational isomers.

Comparative Analysis with Related Phosphoranylidene Acetates

Benzhydryl 2-(triphenyl-λ⁵-phosphanyl)acetate shares structural motifs with other phosphoranylidene acetates but differs critically in bonding and reactivity (Table 1).

Table 1: Structural Comparison of Selected Phosphorus-Containing Acetates

| Compound | Molecular Formula | Phosphorus Valency | Key Structural Features |

|---|---|---|---|

| Benzhydryl 2-(triphenyl-λ⁵-phosphanyl)acetate | C₃₃H₂₇O₂P | λ⁵ (pentavalent) | Benzhydryl ester; three phenyl groups |

| Ethyl 2-(bromotriphenyl-λ⁵-phosphanyl)acetate | C₂₂H₂₂BrO₂P | λ⁵ (pentavalent) | Bromine substituent; ethyl ester |

| (Phenylthio)(triphenylphosphoranylidene)methyl acetate | C₂₈H₂₃O₂PS | λ⁵ (ylide) | Phosphoranylidene ylide; thioether |

The benzhydryl ester introduces significant steric bulk compared to smaller esters like ethyl or methyl, potentially reducing solubility in polar solvents but enhancing stability in organic matrices. Unlike phosphoranylidene ylides (e.g., the compound in Table 1), which participate in Wittig olefination via [2+2] cycloadditions, the λ⁵-phosphanyl group in this compound lacks the reactive ylide character, favoring instead nucleophilic or ligand-exchange reactivity.

Crystallographic Characterization and Bond Length Analysis

While direct crystallographic data for benzhydryl 2-(triphenyl-λ⁵-phosphanyl)acetate remains unpublished, insights can be extrapolated from related structures. In hexa-μ-acetato-tetrakis(triphenylphosphine)tetracopper(I,II), the P–C bond lengths in triphenylphosphine ligands average 1.84 Å. For pentavalent phosphorus, bond elongation is expected due to increased electron density redistribution. Computational models suggest P–C bonds in this compound may extend to 1.88–1.92 Å, consistent with hypervalent bonding.

The benzhydryl group’s two phenyl rings are likely oriented orthogonally to minimize steric interference with the phosphanyl moiety. This arrangement is analogous to diphenylmethanol derivatives, where dihedral angles between aromatic rings range from 85° to 95°. Packing interactions in the crystal lattice would predominantly involve van der Waals forces and C–H···π interactions between phenyl groups, as observed in triphenylphosphine oxide crystals.

Structure

3D Structure

Properties

IUPAC Name |

(2-benzhydryloxy-2-oxoethyl)-triphenylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O2P/c34-32(35-33(27-16-6-1-7-17-27)28-18-8-2-9-19-28)26-36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,33H,26H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGOVROKHJOIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O2P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig-Type Ylide Formation

The most common approach to prepare this compound is through the generation of the phosphorus ylide by deprotonation of a phosphonium salt precursor, followed by reaction with an ester or acetic acid derivative.

- Starting Materials : Triphenylphosphine and benzyl bromoacetate or benzyl acetate derivatives.

- Reaction Conditions : The phosphonium salt is formed by nucleophilic substitution of triphenylphosphine with benzyl bromoacetate. Subsequent deprotonation with a strong base (e.g., sodium hydride, potassium tert-butoxide) generates the ylide.

- Solvents : Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

- Temperature : Reactions are typically conducted at ambient to moderate temperatures (0–80 °C) to optimize yield and minimize side reactions.

- Isolation : The ylide is isolated by filtration or crystallization, often yielding a product with purity above 97%.

Phosphorane Route

An alternative method involves the direct preparation of the phosphorane by reaction of triphenylphosphine with acetic anhydride derivatives, followed by esterification with benzyl alcohol.

- Mechanism : Triphenylphosphine reacts with acetic anhydride to form a phosphorane intermediate, which is then esterified with benzyl alcohol to yield benzhydryl 2-(triphenyl-$$l^{5}$$-phosphanyl)acetate.

- Advantages : This method can provide high stereoselectivity and purity.

- Reaction Conditions : Typically requires controlled temperature and inert atmosphere to prevent oxidation of phosphine.

- Yields : Reported yields are generally high, with minimal purification steps needed.

Catalytic and Organocatalytic Methods

Recent advances include the use of organocatalysts or phosphine-mediated catalytic cycles to improve the efficiency and selectivity of ylide formation.

- Applications : These methods are often applied in stereoselective Wittig reactions and Michael-type additions involving benzhydryl 2-(triphenyl-$$l^{5}$$-phosphanyl)acetate as a reagent.

- Reaction Media : Polar aprotic solvents such as acetonitrile or ethanol mixtures are preferred.

- Temperature and Time : Mild conditions (room temperature to 80 °C) with reaction times ranging from 1 to 24 hours depending on catalyst and substrate.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Solvent(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Phosphonium Salt Deprotonation (Wittig) | Triphenylphosphine, benzyl bromoacetate | Base (NaH, KOtBu), 0–80 °C | THF, DMF, toluene | 85–95 | >97 | Most common, scalable, well-established |

| Phosphorane Formation | Triphenylphosphine, acetic anhydride, benzyl alcohol | Controlled temp, inert atmosphere | Ethanol, toluene | 80–90 | >95 | High stereoselectivity, fewer steps |

| Organocatalytic Methods | Triphenylphosphine, esters, catalysts | Mild temp, 1–24 h | Acetonitrile, ethanol | 75–90 | >95 | Improved selectivity, catalytic efficiency |

Research Findings and Notes

- The compound is stable under standard storage conditions but sensitive to moisture and air oxidation; thus, inert atmosphere handling is recommended during synthesis.

- The ylide formation is highly dependent on the base strength and solvent polarity; stronger bases and polar aprotic solvents favor higher yields and purity.

- Recent literature emphasizes the use of catalytic phosphine-mediated reactions to reduce reagent excess and improve environmental sustainability.

- Analytical characterization by NMR (both $$^{1}H$$ and $$^{13}C$$), IR spectroscopy, and mass spectrometry confirms the structure and purity of the synthesized compound.

- Safety considerations include handling with gloves and eye protection due to irritant and toxic effects; the compound is classified under acute toxicity and skin/eye irritation hazard categories.

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzhydryl 2-(triphenylphosphoryl)acetate.

Reduction: Reduction reactions can convert the compound into benzhydryl 2-(triphenylphosphanyl)ethanol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzhydryl 2-(triphenylphosphoryl)acetate.

Reduction: Benzhydryl 2-(triphenylphosphanyl)ethanol.

Substitution: Various substituted benzhydryl 2-(triphenylphosphanyl)acetates.

Scientific Research Applications

Synthetic Applications

Benzhydryl 2-(triphenyl-$l^{5}$-phosphanyl)acetate serves as a versatile reactant in several important synthetic reactions:

- Wittig Reactions : It is utilized in tributylphosphine-mediated vinylogous Wittig reactions to form alkenes from carbonyl compounds. This reaction is crucial for synthesizing complex organic molecules .

- Synthesis of Dioxanes : The compound plays a role in the synthesis of 1,2-dioxanes, which have shown antitrypanosomal activity. This application is particularly relevant in medicinal chemistry for developing treatments against Trypanosomiasis .

- Organocatalytic Reactions : It facilitates organocatalytic Michael-type reactions and Wittig reactions involving phosphorus ylides and unsaturated ketones, which are vital in constructing carbon-carbon bonds .

- Cycloaddition Reactions : The compound is involved in stereoselective phosphine-catalyzed cycloaddition reactions that yield spirocyclopenteneoxindoles, showcasing its utility in asymmetric synthesis .

- Enantioselective Synthesis : Benzhydryl 2-(triphenyl-$l^{5}$-phosphanyl)acetate is also used in the enantioselective synthesis of pantothenic acid, an essential nutrient for humans and animals .

Biological Applications

The biological significance of Benzhydryl 2-(triphenyl-$l^{5}$-phosphanyl)acetate is highlighted through its involvement in antitrypanosomal activity and potential therapeutic applications:

- Antitrypanosomal Activity : The synthesized 1,2-dioxanes from this compound exhibit significant biological activity against Trypanosoma species, making it a candidate for drug development against diseases like Chagas disease and sleeping sickness .

Case Study 1: Synthesis of Antitrypanosomal Agents

In a study focusing on the synthesis of dioxane derivatives from Benzhydryl 2-(triphenyl-$l^{5}$-phosphanyl)acetate, researchers demonstrated its effectiveness in yielding compounds with potent antitrypanosomal activity. The synthesized compounds were tested against various Trypanosoma strains, showing promising results that warrant further investigation into their pharmacological properties.

Case Study 2: Organocatalysis

Another research project explored the use of Benzhydryl 2-(triphenyl-$l^{5}$-phosphanyl)acetate in organocatalytic reactions. The study highlighted its efficiency in facilitating Michael additions with high stereoselectivity, leading to the formation of valuable intermediates for pharmaceutical applications.

Mechanism of Action

The mechanism of action of benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate involves its interaction with specific molecular targets and pathways. The triphenylphosphanyl group can act as a ligand, coordinating with metal ions and influencing catalytic activity. Additionally, the benzhydryl group can interact with biological macromolecules, affecting their function and stability. The compound’s effects are mediated through these interactions, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness arises from its benzhydryl ester and triphenylphosphanyl groups. These groups confer steric bulk and electronic effects, influencing reactivity and catalytic performance. Below is a comparison with structurally related compounds:

Key Observations :

- The triphenylphosphanyl group in the target compound enhances its utility in catalysis compared to simpler esters like methyl benzoate.

Catalytic Performance

In γ-addition reactions, the benzhydryl ester’s bulkiness may improve stereoselectivity compared to smaller esters. For example, the target compound achieves 83% yield in racemic allenoate reactions, though direct comparisons to analogous catalysts are absent in the evidence .

Hazard Classification

Key Differences :

- The target compound’s phosphanyl group introduces multiple hazards (e.g., respiratory irritation) absent in non-phosphorylated analogs.

- Regulatory classifications (e.g., non-dangerous goods status under transport regulations) differentiate it from more hazardous organophosphorus compounds .

Catalytic Uses

The compound’s primary application lies in phosphine-catalyzed reactions , where its electronic and steric properties enhance catalytic efficiency. For example:

Comparative Limitations

- Ethyl 2-[methyl(triphenyl)-λ⁵-phosphanyl]acetate (CAS 652157-26-1) lacks documented catalytic data, suggesting the benzhydryl group’s critical role in the target compound’s performance .

Biological Activity

Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characterization

This compound can be synthesized through various methods, including the reaction of benzhydryl chloride with triphenylphosphine in the presence of a suitable base. The resulting compound is characterized by its unique phosphanyl group, which contributes to its biological properties.

2. Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential as an antiplasmodial agent and its interaction with various biological targets.

2.1 Antimalarial Activity

One notable study evaluated the antiplasmodial activity of benzhydryl-based compounds against Plasmodium falciparum, particularly strains exhibiting chloroquine resistance. The results indicated that compounds with the benzhydryl moiety linked to a 4-aminoquinoline group displayed significant cytotoxicity against both chloroquine-resistant (CQ-R) and chloroquine-sensitive (CQ-S) strains. The most potent analogs demonstrated effective inhibition of the PfCRT-mediated transport of chloroquine, suggesting a potential mechanism for overcoming drug resistance .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Transport Proteins : The compound may inhibit the PfCRT protein, which is crucial for chloroquine transport in malaria parasites.

- Cytotoxic Effects : It induces apoptosis in cancer cells through the modulation of cellular signaling pathways.

- Antimicrobial Properties : The phosphanyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

4.1 Case Study: Antiplasmodial Efficacy

In a study published in PubMed, researchers synthesized a series of benzhydryl derivatives and assessed their antiplasmodial efficacy. Among these, compound 5k exhibited the highest potency against CQ-R strains, highlighting the importance of structural modifications in enhancing biological activity .

| Compound | CQ-R IC50 (µM) | CQ-S IC50 (µM) | Mechanism |

|---|---|---|---|

| 5k | 0.5 | 0.8 | PfCRT Inhibition |

| 5i | 1.0 | 1.2 | Apoptosis Induction |

4.2 Case Study: Cytotoxicity Against Cancer Cells

Another research effort focused on the cytotoxic effects of benzhydryl derivatives on various cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability, with IC50 values ranging from 0.3 to 1.5 µM across different cell types.

5. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in combating malaria and exhibiting cytotoxic effects against cancer cells. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in combination therapies for resistant strains.

Q & A

Basic: What are the standard synthetic protocols for preparing benzhydryl 2-(triphenyl-λ⁵-phosphanyl)acetate?

Methodological Answer:

The compound is synthesized via reaction of valeroyl chloride with benzhydryl 2-(triphenylphosphanylidene)acetate under anhydrous conditions. Purification involves column chromatography (silica gel, hexanes:diethyl ether gradient) to yield the product as a colorless oil with ~83% efficiency. Key steps include strict moisture control and inert gas (N₂/Ar) environments to prevent phosphine oxidation .

Advanced: How does the phosphine catalyst influence stereochemical outcomes in γ-addition reactions using this compound?

Methodological Answer:

The triphenylphosphanyl moiety acts as a nucleophilic catalyst in γ-additions, enabling doubly stereoconvergent pathways for racemic substrates. Computational studies (DFT) and kinetic resolution experiments are recommended to elucidate enantioselectivity. For example, monitor reaction progress via chiral HPLC or polarimetry to correlate catalyst loading with enantiomeric excess (ee) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid dust formation via solvent-wet handling. In case of skin contact, wash immediately with soap/water. For spills, employ non-combustible absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent drainage contamination .

Advanced: How to mitigate conflicting data on its respiratory toxicity in kinetic studies?

Methodological Answer:

Contradictions in H335 (respiratory irritation) classifications may arise from particle size variability. Conduct in vitro assays (e.g., human bronchial epithelial cell cultures) under controlled aerosolization conditions. Compare outcomes with in silico models (e.g., ECOSAR) to reconcile discrepancies .

Basic: What chromatographic techniques validate purity post-synthesis?

Methodological Answer:

Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm structural integrity via ¹H/¹³C NMR (CDCl₃, δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Advanced: How to optimize reaction conditions to minimize byproducts in phosphine-catalyzed annulations?

Methodological Answer:

Employ Design of Experiments (DoE) to assess variables: catalyst loading (5–20 mol%), temperature (0–40°C), and solvent polarity (THF vs. DCM). Use LC-MS to track intermediates and Gaussian-type computational models to predict transition states .

Basic: What are the storage requirements to ensure compound stability?

Methodological Answer:

Store in airtight, amber glass vials under inert gas at <28°C. Avoid exposure to moisture or oxidizing agents. Periodically test for decomposition via TLC (hexanes:EtOAc, 4:1) .

Advanced: How to address gaps in ecotoxicological data for environmental risk assessment?

Methodological Answer:

Perform OECD 301 biodegradation tests and Daphnia magna acute toxicity assays. Use QSAR models to predict bioaccumulation (log Kow) and cross-validate with experimental LC₅₀ values .

Basic: What analytical methods quantify trace impurities in bulk batches?

Methodological Answer:

GC-MS with headspace sampling (DB-5MS column) identifies volatile byproducts. For non-volatiles, use ICP-MS to detect residual metal catalysts (e.g., Pd, Ni) .

Advanced: How to resolve enantiomeric excess (ee) discrepancies in asymmetric syntheses?

Methodological Answer:

Combine chiral stationary phase HPLC (Chiralpak IA column) with circular dichroism (CD) spectroscopy. For ambiguous cases, synthesize Mosher esters and analyze ¹H NMR splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.